Methyl 3-amino-4-(aminomethyl)benzoate Methyl 3-amino-4-(aminomethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1618083-32-1
VCID: VC5707104
InChI: InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5,10-11H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)CN)N
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207

Methyl 3-amino-4-(aminomethyl)benzoate

CAS No.: 1618083-32-1

Cat. No.: VC5707104

Molecular Formula: C9H12N2O2

Molecular Weight: 180.207

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-(aminomethyl)benzoate - 1618083-32-1

Specification

CAS No. 1618083-32-1
Molecular Formula C9H12N2O2
Molecular Weight 180.207
IUPAC Name methyl 3-amino-4-(aminomethyl)benzoate
Standard InChI InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5,10-11H2,1H3
Standard InChI Key GASCKTFGJNNFTO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)CN)N

Introduction

Structural Characteristics and Nomenclature

Methyl 3-amino-4-(aminomethyl)benzoate belongs to the class of substituted benzoates, distinguished by its:

  • Methyl ester group at the carboxyl position (COOCH3\text{COOCH}_3).

  • Primary amino group (-NH2\text{NH}_2) at the 3-position.

  • Aminomethyl substituent (-CH2NH2\text{CH}_2\text{NH}_2) at the 4-position.

The IUPAC name reflects this arrangement: methyl 3-amino-4-(aminomethyl)benzoate. Its SMILES notation (\text{COC(=O)C1=CC(=C(C=C1)CN)N) and InChIKey (GASCKTFGJNNFTO-UHFFFAOYSA-N\text{GASCKTFGJNNFTO-UHFFFAOYSA-N}) provide unambiguous identifiers for computational and experimental studies .

Synthetic Methodologies

Esterification of 3-Amino-4-(Aminomethyl)Benzoic Acid

A common route involves the esterification of 3-amino-4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4 or HCl\text{HCl}) under reflux conditions. This method typically achieves yields of 70–85%, depending on reaction purity. Industrial-scale production may employ continuous flow processes to optimize efficiency.

Reductive Amination Pathways

Alternative approaches utilize reductive amination of methyl 4-formylbenzoate derivatives. For instance, catalytic hydrogenation of methyl 4-cyanobenzoate or its oxime/imine derivatives in the presence of Pd/C\text{Pd/C} or Raney Ni\text{Raney Ni} catalysts yields the target compound . Patent US20070149802A1 highlights a high-yield (≥85%) process involving pH-controlled esterification and temperature modulation .

Table 1: Comparative Synthesis Conditions

MethodCatalystTemperature (°C)Yield (%)Reference
Acid-catalyzed esterificationH2SO4\text{H}_2\text{SO}_465–8070–85
Reductive aminationPd/C\text{Pd/C}25–5088–95

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: 103–105°C .

  • Boiling Point: 346.5°C at 760 mmHg .

  • Density: 1.2 ± 0.1 g/cm³ .

  • Solubility: Limited aqueous solubility (0.1–1% in water); soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Spectroscopic Data

  • IR: Strong absorptions at 3350 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O ester).

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) signals at δ 6.8–7.4 ppm (aromatic protons), δ 3.9 ppm (ester -OCH₃), and δ 1.5–2.0 ppm (aminomethyl -CH₂-) .

Applications in Pharmaceutical Chemistry

Intermediate for Angiotensin II Receptor Blockers

Structural analogs, such as methyl 3-amino-4-butanamido-5-methylbenzoate, are critical in synthesizing telmisartan—a nonpeptide angiotensin II receptor antagonist used to treat hypertension. The aminomethyl group facilitates hydrogen bonding with target receptors, enhancing binding affinity .

Prodrug Design

The primary amine at the 4-position serves as a conjugation site for prodrug formulations. For example, ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate derivatives demonstrate controlled release profiles in preclinical studies .

Challenges in Synthesis and Characterization

Byproduct Formation

Side reactions during esterification, such as N-acylation of the aminomethyl group, necessitate careful stoichiometric control and post-reaction purification (e.g., column chromatography) .

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